3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide
Description
Structure and Key Features: The compound 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide (CID 9590883) is a benzamide derivative with the following structural attributes:
- Molecular Formula: C₂₁H₁₅Cl₃N₂O₂ .
- Core Structure: A benzamide scaffold substituted with two chlorine atoms at positions 3 and 2.
- Schiff Base Linkage: An (E)-configured imine group (-CH=N-) connecting the benzamide to a 4-[(4-chlorophenyl)methoxy]phenyl moiety .
- Key Substituents:
- Three chlorine atoms: Two on the benzamide ring and one on the 4-chlorophenylmethoxy group.
- A methoxy-bridged aromatic system enhancing lipophilicity and steric bulk.
Properties
Molecular Formula |
C21H15Cl3N2O2 |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-17-6-1-15(2-7-17)13-28-18-8-3-14(4-9-18)12-25-26-21(27)16-5-10-19(23)20(24)11-16/h1-12H,13H2,(H,26,27)/b25-12+ |
InChI Key |
FEYIFQBSMYPNGI-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzoyl chloride with 4-[(4-chlorophenyl)methoxy]aniline under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties :
- Predicted Density : 1.51 g/cm³ .
- Boiling Point : ~530.4°C (estimated) .
- pKa : 10.93 (indicating weak basicity due to the imine group) .
Comparison with Similar Compounds
Structural Analogues in Antiparasitic Research
Compound 65 (N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide hydrochloride):
- Key Differences :
- Replaces the dichlorobenzamide with a 4-fluoro-2-(trifluoromethyl)benzamide group.
- Contains a secondary amine (-NHCH₂CH₂NH₂) instead of a Schiff base.
Compound 69 (N-(2-Aminoethyl)-2,4-dichloro-N-(4-{[4-(propan-2-yl)phenyl]methoxy}phenyl)benzamide hydrochloride):
Activity Trends :
- The target compound’s Schiff base may offer reversible binding compared to the rigid amine derivatives in Compounds 65 and 69, affecting pharmacokinetics.
Halogenated Benzamides with Antimicrobial Activity
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide ():
- Key Differences :
- Replaces the dichlorobenzamide with a salicylamide (2-hydroxybenzamide) core.
- Lacks the Schiff base but includes a trifluoromethyl group.
- Impact : The hydroxyl group enables hydrogen bonding, enhancing antibacterial activity against Desulfovibrio piger (biomass inhibition: 64–66% at 0.37–1.10 µmol/L) .
3,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CAS 28843-57-4):
- Key Differences :
- Replaces the imine with a sulfamoyl (-SO₂NH-) linker.
Schiff Base Derivatives in Medicinal Chemistry
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide (CAS 348589-87-7):
- Key Differences :
- Substitutes the dichlorobenzamide with a simple benzamide and adds a 4-methoxyphenyl group.
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
Physicochemical and Pharmacokinetic Comparison
- The absence of polar groups (e.g., -OH, -SO₂NH-) may limit water solubility compared to salicylamides .
Computational Docking Insights
Using AutoDock Vina (), the target compound’s dichloro groups likely form halogen bonds with hydrophobic pockets in enzyme active sites. In contrast, analogs like Compound 65 may rely on fluorine interactions for target binding .
Biological Activity
3,4-Dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antiviral Activity : Similar N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). These effects are often mediated by the modulation of intracellular proteins like APOBEC3G, which plays a crucial role in inhibiting viral replication .
- Antitumor Properties : Some studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression, thereby exhibiting antitumor activity. The inhibition of pathways such as the PI3K/Akt/mTOR pathway has been noted in related compounds .
Biological Activity Data
The following table summarizes key biological activities reported for related compounds and their mechanisms:
Case Studies
- Antiviral Study on IMB-0523 : A derivative similar to this compound was evaluated for its anti-HBV activity. The study demonstrated significant inhibition of HBV replication in vitro and in vivo using a duck HBV model. This highlights the potential of this class of compounds as antiviral agents against HBV infections .
- Antitumor Effects : In a study focusing on the structure-activity relationship (SAR) of benzamide derivatives, several compounds exhibited potent inhibitory effects on tumor cell lines. The mechanism was linked to the downregulation of key signaling pathways involved in cell proliferation and survival, suggesting that similar modifications to this compound could enhance its antitumor efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
